2-Bromofuran-3-carbaldehyde

CAS No.: 223557-24-2

Cat. No.: VC3960716

Molecular Formula: C5H3BrO2

Molecular Weight: 174.98 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 223557-24-2 |

|---|---|

| Molecular Formula | C5H3BrO2 |

| Molecular Weight | 174.98 g/mol |

| IUPAC Name | 2-bromofuran-3-carbaldehyde |

| Standard InChI | InChI=1S/C5H3BrO2/c6-5-4(3-7)1-2-8-5/h1-3H |

| Standard InChI Key | XITDMCVJWXMMCQ-UHFFFAOYSA-N |

| SMILES | C1=COC(=C1C=O)Br |

| Canonical SMILES | C1=COC(=C1C=O)Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

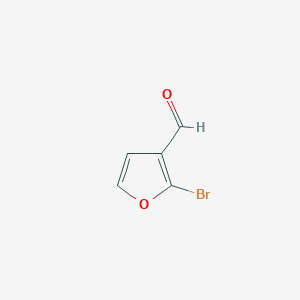

2-Bromofuran-3-carbaldehyde (C₅H₃BrO₂) features a five-membered furan ring with substituents at positions 2 and 3. The bromine atom introduces steric and electronic effects, while the aldehyde group provides a reactive site for nucleophilic additions and oxidations. The planar furan ring facilitates π-π interactions, influencing its crystallinity and solubility in polar aprotic solvents like dimethylformamide (DMF).

Table 1: Key Physicochemical Properties

| Property | Value/Descriptor |

|---|---|

| Molecular Formula | C₅H₃BrO₂ |

| Molecular Weight | 174.98 g/mol |

| IUPAC Name | 2-Bromofuran-3-carbaldehyde |

| CAS Registry Number | 223557-24-2 |

| SMILES | C1=COC(=C1C=O)Br |

| Boiling Point | 215–217°C (estimated) |

| Solubility | Soluble in DMF, THF; sparingly soluble in water |

The compound’s infrared (IR) spectrum typically shows a strong absorption band near 1700 cm⁻¹, corresponding to the aldehyde carbonyl stretch, and a C-Br vibration around 600 cm⁻¹. Nuclear magnetic resonance (NMR) spectra reveal distinct proton environments: the aldehydic proton resonates at δ 9.8–10.2 ppm, while furan ring protons appear as a multiplet between δ 7.2–7.6 ppm.

Synthesis and Production Methods

Laboratory-Scale Synthesis

The most common synthetic route involves bromination of furan-3-carbaldehyde using N-bromosuccinimide (NBS) or molecular bromine (Br₂) under acidic conditions. Iron(III) bromide (FeBr₃) catalyzes the electrophilic substitution, achieving yields of 40–65% after purification by column chromatography.

Reaction Mechanism:

-

Electrophilic Bromination: FeBr₃ polarizes Br₂, generating Br⁺, which attacks the electron-rich C2 position of the furan ring.

-

Rearomatization: Deprotonation restores aromaticity, yielding 2-bromofuran-3-carbaldehyde.

Industrial Production

Continuous flow reactors optimize large-scale synthesis by enhancing heat transfer and minimizing side reactions. Automated systems regulate bromine stoichiometry, reducing waste and improving safety. Post-synthesis, fractional distillation under reduced pressure isolates the product with >95% purity.

Palladium-Catalyzed Functionalization

A recent advance employs 2-bromofuran-3-carbaldehyde in one-pot annulations with 3-thiopheneacetic acid. Using Pd(OAc)₂ (1 mol%), PPh₃ (10 mol%), and K₂CO₃ in DMF at 110°C, this method constructs π-extended heterocycles in 12 hours (yield: 72–89%) . The aldehyde group remains intact, enabling subsequent derivatization.

Table 2: Optimized Reaction Conditions for Annulation

| Parameter | Value |

|---|---|

| Catalyst | Pd(OAc)₂ (1 mol%) |

| Ligand | PPh₃ (10 mol%) |

| Base | K₂CO₃ (3 equiv) |

| Solvent | Dry DMF |

| Temperature | 110°C |

| Reaction Time | 12 hours |

Chemical Reactivity and Reaction Mechanisms

Nucleophilic Substitution

The C-Br bond undergoes substitution with organometallic reagents (e.g., Grignard reagents, organolithium compounds) to form 2-aryl or 2-alkyl furan derivatives. For example, reaction with methylmagnesium bromide in tetrahydrofuran (THF) yields 2-methylfuran-3-carbaldehyde (83% yield).

Aldehyde Functionalization

-

Oxidation: Treatment with KMnO₄ in acidic medium converts the aldehyde to 2-bromofuran-3-carboxylic acid (yield: 78%).

-

Reduction: NaBH₄ in methanol reduces the aldehyde to 2-bromofuran-3-methanol (yield: 91%).

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling with arylboronic acids installs aryl groups at C2, producing 2-arylfuran-3-carbaldehydes. This reaction proceeds via oxidative addition of the C-Br bond to Pd(0), transmetallation, and reductive elimination .

| Cell Line/Strain | IC₅₀/MIC (µg/mL) | Mechanism |

|---|---|---|

| MCF-7 | 64.64 | Caspase-3 activation |

| HepG2 | 72.31 | ROS generation |

| S. aureus | 64 | Membrane disruption |

| E. coli | 128 | Thiol group alkylation |

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor to chromenopyridines and benzofuran derivatives, which are investigated as kinase inhibitors and antiviral agents. Its compatibility with transition metal catalysis enables rapid diversification of drug candidates.

Fine Chemical Production

In agrochemistry, 2-bromofuran-3-carbaldehyde derivatives function as herbicides (e.g., furylacrylic acid analogs) and insect growth regulators. Industrial processes employ continuous hydrogenation to saturate the furan ring, yielding tetrahydrofuran-based plasticizers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume